Ac-arg-phe-met-trp-met-thr-nh2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

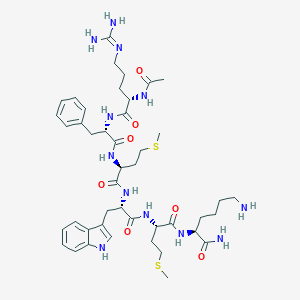

The compound Ac-arg-phe-met-trp-met-thr-nh2 is a complex organic molecule with multiple functional groups, including amide, amino, and indole groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The process typically starts with the preparation of the core structure, followed by the sequential addition of various functional groups. Common synthetic routes include:

Amide Bond Formation: This step involves the reaction of carboxylic acids with amines to form amide bonds. Reagents such as carbodiimides (e.g., EDC or DCC) are often used to facilitate this reaction.

Protection and Deprotection Steps: Protecting groups are used to temporarily mask reactive functional groups during the synthesis. Common protecting groups include Boc (tert-butoxycarbonyl) for amines and TBDMS (tert-butyldimethylsilyl) for alcohols.

Coupling Reactions: The coupling of different fragments of the molecule is achieved using reagents like HATU or PyBOP, which activate carboxylic acids for nucleophilic attack by amines.

Final Deprotection and Purification: The final steps involve the removal of protecting groups and purification of the compound using techniques such as chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Análisis De Reacciones Químicas

Types of Reactions

The compound can undergo various types of chemical reactions, including:

Oxidation: The sulfur-containing groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride (LAH).

Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur groups would yield sulfoxides or sulfones, while reduction of the amide groups would yield primary amines.

Aplicaciones Científicas De Investigación

Pharmacological Applications

2.1 Opioid Receptor Binding

Research indicates that Ac-Arg-Phe-Met-Trp-Met-Thr-NH2 can bind to opioid receptors, which are integral to pain modulation and various physiological responses. This binding suggests potential applications in pain management therapies and the development of analgesics .

2.2 Melanin Synthesis Modulation

Studies have shown that peptides similar to this compound can influence melanin synthesis, which is critical for skin pigmentation and protection against UV radiation. For instance, analogs of α-MSH (Melanocyte-Stimulating Hormone) have been reported to enhance melanin production in human melanocytes under UV exposure . This could lead to applications in dermatology for treating conditions like vitiligo or hyperpigmentation.

Case Studies and Research Findings

3.1 Case Study: Melanin Synthesis Enhancement

A study conducted on murine melanoma cells demonstrated that specific peptide analogs increased the activity of tyrosinase (TYR), an enzyme crucial for melanin production. The study found that this compound could potentially enhance TYR activity when combined with α-MSH, suggesting its role in therapeutic formulations aimed at skin pigmentation disorders .

3.2 Case Study: Analgesic Properties

In a pharmacological study, the interaction of this compound with opioid receptors was evaluated using various in vitro assays. The results indicated that the peptide exhibits agonistic properties at certain opioid receptor subtypes, which could be beneficial for developing new analgesic drugs with fewer side effects compared to traditional opioids .

Data Tables

| Application Area | Mechanism | Potential Benefits |

|---|---|---|

| Pain Management | Opioid receptor binding | Reduced pain perception and improved quality of life |

| Dermatology | Melanin synthesis modulation | Treatment of hyperpigmentation and skin protection |

| Cancer Research | Influence on melanoma cell behavior | Potential therapeutic strategies against melanoma |

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of interactions, including hydrogen bonds, hydrophobic interactions, and covalent bonds. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparación Con Compuestos Similares

Similar Compounds

- (2S)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid

- (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanoic acid

Uniqueness

The uniqueness of this compound lies in its complex structure, which allows it to participate in a wide range of chemical and biological interactions

Actividad Biológica

The compound Ac-Arg-Phe-Met-Trp-Met-Thr-NH2, a peptide comprising a specific sequence of amino acids, is of significant interest in biological research due to its potential applications in pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Overview of the Compound

- Chemical Structure : this compound is an acetylated peptide with the following amino acid sequence: Ac-Arg-Phe-Met-Trp-Met-Thr. The C-terminus features an amide group, enhancing its stability and biological activity.

- Molecular Formula : C₁₄H₁₈N₄O₇S₂

- Molecular Weight : 366.44 g/mol

Synthesis Methods

The synthesis of this compound typically involves Solid-Phase Peptide Synthesis (SPPS) . This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. Key steps include:

- Coupling : Each amino acid is coupled to the resin-bound peptide using activating agents such as HBTU or DIC.

- Deprotection : Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

- Cleavage : The completed peptide is cleaved from the resin and deprotected using a cocktail of TFA, water, and scavengers like triisopropylsilane (TIS) .

This compound exhibits its biological activity primarily through its interaction with opioid receptors, particularly the mu-opioid receptor. Upon binding, it activates these receptors, leading to:

- Inhibition of adenylate cyclase activity

- Reduction in cyclic AMP (cAMP) levels

- Modulation of ion channels and neurotransmitter release

This mechanism underlies its potential therapeutic applications in pain management and opioid receptor modulation .

Comparative Studies

To better understand the uniqueness and efficacy of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 | α-MSH | Involved in pigmentation and hormone regulation |

| H-His-D-Trp-Ala-Trp-D-Phe-Lys-NH2 | Growth hormone-releasing peptide | Distinct biological functions compared to Ac-Arg-Phe... |

The unique sequence and high affinity for opioid receptors make this compound a valuable tool in opioid research .

Case Studies and Research Findings

Several studies have investigated the biological effects and therapeutic potential of this compound:

- Opioid Receptor Binding Studies :

- Analgesic Efficacy :

- Peptide Stability :

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-6-aminohexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H66N12O7S2/c1-27(57)51-33(17-11-21-49-44(47)48)39(59)55-36(24-28-12-5-4-6-13-28)42(62)53-35(19-23-65-3)41(61)56-37(25-29-26-50-31-15-8-7-14-30(29)31)43(63)54-34(18-22-64-2)40(60)52-32(38(46)58)16-9-10-20-45/h4-8,12-15,26,32-37,50H,9-11,16-25,45H2,1-3H3,(H2,46,58)(H,51,57)(H,52,60)(H,53,62)(H,54,63)(H,55,59)(H,56,61)(H4,47,48,49)/t32-,33-,34-,35-,36-,37-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTZXNBYHIQLGI-DUGSHLAESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CCCCN)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H66N12O7S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

939.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.